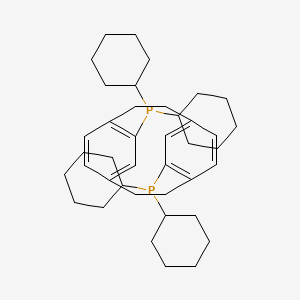
Me-4PACz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid: It is widely used in the field of perovskite solar cells due to its excellent hole transport properties and ability to form a stable interface with perovskite materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid involves the reaction of 3,6-dimethyl-9H-carbazole with a butyl phosphonic acid derivative. The reaction typically occurs under mild conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid can be scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the compound. The process involves the continuous mixing of reactants in a controlled environment, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phosphonic acid oxides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is used as a hole transport material in organic solar cells and perovskite solar cells. It enhances the efficiency of these devices by improving charge transport and reducing recombination losses .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological and medicinal applications of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid. Its unique chemical properties make it a candidate for drug delivery systems and bioimaging .
Industry: In the industrial sector, [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is used in the production of high-efficiency solar panels. Its ability to form stable interfaces with perovskite materials makes it an essential component in the manufacturing of next-generation photovoltaic devices .
Mecanismo De Acción
The mechanism of action of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid involves its ability to form a self-assembled monolayer on the surface of electrodes. This monolayer facilitates efficient hole transport by creating an energetically aligned interface with the perovskite absorber. The phosphonic acid group anchors the molecule to the electrode surface, while the carbazole moiety enhances charge transport .
Comparación Con Compuestos Similares
[4-(3,6-Dimethoxy-9H-carbazol-9-yl)butyl]phosphonic acid (MeO-4PACz): This compound has a methoxy group instead of a methyl group, which improves the wettability of the SAM on the electrode surface.
[4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (2PACz): This compound has a shorter alkyl chain, which affects its self-assembly properties and hole transport efficiency.
Uniqueness: [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is unique due to its optimal balance of hydrophobicity and hole transport efficiency. Its ability to form stable and efficient interfaces with perovskite materials makes it superior to other SAM materials in terms of performance and stability .
Propiedades
Número CAS |
2747959-96-0 |
|---|---|
Fórmula molecular |
C18H22NO3P |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
4-(3,6-dimethylcarbazol-9-yl)butylphosphonic acid |
InChI |
InChI=1S/C18H22NO3P/c1-13-5-7-17-15(11-13)16-12-14(2)6-8-18(16)19(17)9-3-4-10-23(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,20,21,22) |
Clave InChI |
ZNLXWYZMMYDGCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)CCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12512992.png)


![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)

![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)





![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
